molecular formula C9H14ClNO B3033058 3-Amino-1-phenylpropan-1-ol hydrochloride CAS No. 7505-01-3

3-Amino-1-phenylpropan-1-ol hydrochloride

Cat. No.: B3033058
CAS No.: 7505-01-3
M. Wt: 187.66 g/mol
InChI Key: GWAJWRXFIVOHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-phenylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various fields, including organic synthesis and pharmaceutical research.

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for this compound are not available, it’s worth noting that similar compounds have been used in the synthesis of unnatural tripeptides, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus . This suggests potential applications in the development of new antimicrobial agents.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific molecular structure of the compound and the biomolecules it interacts with.

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1-phenylpropan-1-ol hydrochloride may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function . Further in vitro or in vivo studies are needed to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of this compound in animal models may vary with different dosages. Studies are needed to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins . The compound’s localization or accumulation may also be influenced by these processes.

Subcellular Localization

This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-1-phenylpropan-1-ol hydrochloride can be synthesized through several methods. One common method involves the reduction of 3-nitro-1-phenylpropan-1-ol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction reactions followed by purification processes such as recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-phenylpropan-1-ol hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-phenylpropan-1-ol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its applications in scientific research and potential pharmaceutical uses further highlight its importance .

Properties

IUPAC Name

3-amino-1-phenylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAJWRXFIVOHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515208
Record name 3-Amino-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7505-01-3
Record name NSC404855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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